TERT-BUTYL N-[(1S)-2-(METHANESULFONYLOXY)-1-PHENYLETHYL]CARBAMATE
Description
TERT-BUTYL N-[(1S)-2-(METHANESULFONYLOXY)-1-PHENYLETHYL]CARBAMATE is a chiral carbamate derivative featuring a tert-butyl carbamate group, a phenylethyl backbone, and a methanesulfonyloxy (mesyloxy) substituent at the 2-position of the ethyl chain. The (1S) stereochemistry and the mesyloxy group are critical to its reactivity and applications in organic synthesis. The tert-butyl carbamate (Boc) group serves as a robust amine-protecting group, stable under basic conditions but cleavable under acidic conditions, while the mesyloxy group acts as a superior leaving group, enabling nucleophilic substitution reactions. This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis .
Structure
3D Structure
Properties
IUPAC Name |
[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylethyl] methanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO5S/c1-14(2,3)20-13(16)15-12(10-19-21(4,17)18)11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3,(H,15,16)/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCZMSKKAHWYBJ-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COS(=O)(=O)C)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](COS(=O)(=O)C)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110143-62-9 | |
| Record name | 2-tert-Butoxycarbonylamino-1-methanesulfonyloxy-2-phenylethane, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YVA32AE7TW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL N-[(1S)-2-(METHANESULFONYLOXY)-1-PHENYLETHYL]CARBAMATE typically involves the protection of the amino group of an amino acid derivative with a tert-butoxycarbonyl (Boc) group. This is followed by the esterification of the carboxyl group with methanesulfonyl chloride. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds in a more sustainable and versatile manner compared to batch processes .
Chemical Reactions Analysis
Types of Reactions
TERT-BUTYL N-[(1S)-2-(METHANESULFONYLOXY)-1-PHENYLETHYL]CARBAMATE undergoes several types of chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted by nucleophiles such as amines or alcohols.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or alcohols, and the reactions are often carried out in the presence of a base such as triethylamine.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group under acidic conditions.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives where the methanesulfonate group is replaced by the nucleophile.
Deprotection Reactions: The major product is the free amine after the removal of the Boc group.
Scientific Research Applications
Medicinal Chemistry
TERT-BUTYL N-[(1S)-2-(METHANESULFONYLOXY)-1-PHENYLETHYL]CARBAMATE has been investigated for its potential as an antiviral agent. Its structural features suggest that it may inhibit viral replication through interference with viral enzymes or host cell pathways.
Case Study :
A study highlighted its efficacy in vitro against specific viral strains, demonstrating a dose-dependent inhibition of viral replication, which positions it as a candidate for further development as an antiviral therapeutic agent .
Pharmaceutical Development
The compound serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its ability to cross the blood-brain barrier makes it a valuable precursor for drugs aimed at treating conditions such as depression and anxiety.
Data Table: Synthesis Pathways
| Compound | Synthesis Method | Yield (%) | Applications |
|---|---|---|---|
| This compound | Reaction with methanesulfonyl chloride | 85% | Antiviral agent |
| Related Carbamates | Various methods | Varies | Neurological treatments |
Biochemical Research
In biochemical studies, this compound has been utilized to probe enzyme mechanisms and interactions due to its ability to form stable complexes with target enzymes. This property is particularly useful in understanding enzyme kinetics and developing enzyme inhibitors.
Case Study :
Research involving this compound has provided insights into the catalytic mechanisms of certain sulfonyl hydrolases, contributing to the field of enzyme engineering .
Mechanism of Action
The mechanism of action of TERT-BUTYL N-[(1S)-2-(METHANESULFONYLOXY)-1-PHENYLETHYL]CARBAMATE involves the protection of the amino group with the Boc group, which prevents unwanted side reactions during synthesisThe molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used .
Comparison with Similar Compounds
Structural Comparison with Analogous Carbamates
The structural uniqueness of TERT-BUTYL N-[(1S)-2-(METHANESULFONYLOXY)-1-PHENYLETHYL]CARBAMATE becomes evident when compared to related carbamates (Table 1). Key differences include:
- Substituent groups : The mesyloxy group distinguishes it from analogs with hydroxymethyl (e.g., CAS:1312161-67-3), carbamoyl (e.g., CAS:35150-06-2), or benzenesulfonyl groups (e.g., CAS:116611-45-1).
- Stereochemistry : The (1S) configuration contrasts with compounds like TERT-BUTYL N-[(1R,3R)-3-(HYDROXYMETHYL)CYCLOPENTYL]CARBAMATE (CAS:884006-56-8), which exhibit different spatial arrangements.
- Molecular weight and solubility : The mesyloxy group’s compact size enhances solubility in polar solvents compared to bulkier substituents (e.g., tetrahydropyranyloxy in CAS:116611-45-1) .
Table 1: Structural Comparison of Selected Carbamates
Comparative Analysis of Physicochemical Properties
- Solubility : The mesyloxy group’s polarity improves aqueous solubility relative to hydrophobic benzenesulfonyl or tetrahydropyranyloxy groups.
- Stability : The Boc group ensures stability under basic conditions, whereas the mesyloxy group’s lability allows controlled deprotection.
- Stereochemical impact : The (1S) configuration influences crystallinity and biological activity, as seen in enantiomer-specific intermediates .
Biological Activity
Tert-butyl N-[(1S)-2-(methanesulfonyloxy)-1-phenylethyl]carbamate is a chemical compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on diverse scientific sources.
Chemical Structure and Properties
This compound is characterized by the presence of a tert-butyl group, a carbamate functional group, and a methanesulfonyloxy moiety attached to a phenylethyl backbone. Its molecular formula is C14H19NO5S, and it has a molecular weight of 305.37 g/mol. The compound's structure contributes to its unique biological properties, making it an attractive candidate for further research.
Pharmacological Applications
Research indicates that this compound may act as a potent antagonist of the human gonadotropin-releasing hormone receptor (hGnRH-R) . This mechanism is significant in the treatment of hormone-dependent conditions such as endometriosis and uterine fibroids. The compound is proposed as an intermediate in the synthesis of Elagolix, a drug used for managing these conditions .
Neurotransmitter Modulation
Studies have shown that this compound can modulate neurotransmitter systems, particularly influencing serotonin and dopamine pathways. These neurotransmitters are crucial for mood regulation and cognitive functions, suggesting potential applications in treating mood disorders .
Antimicrobial Activity
The compound's biological activity extends to antimicrobial properties. Research has evaluated derivatives of similar structures for their antibacterial efficacy against various pathogens, including Escherichia coli and Staphylococcus aureus. These studies utilized microdilution broth susceptibility assays to determine the minimal inhibitory concentrations (MICs) of synthesized compounds .
Synthesis Pathways
The synthesis of this compound typically involves several steps:
- Formation of the Carbamate : The initial step involves reacting tert-butyl carbamate with methanesulfonyl chloride in the presence of a base to form the corresponding methanesulfonyloxy derivative.
- Chiral Resolution : The use of chiral reagents or catalysts can facilitate the formation of the desired enantiomer, which is crucial for its biological activity .
- Purification : The final product is purified using techniques such as recrystallization or chromatography to obtain high purity suitable for biological testing.
Case Study 1: Antimicrobial Efficacy
In a study assessing the antibacterial activity of various carbamate derivatives, this compound exhibited promising results against E. coli and Bacillus cereus. The study highlighted that certain structural modifications could enhance antimicrobial potency while reducing toxicity .
Case Study 2: Neuropharmacological Effects
Another study explored the effects of related compounds on neurotransmitter systems, revealing that modifications in the alkyl chain could significantly alter receptor affinity and efficacy. This research underscores the importance of structural variations in developing drugs targeting neuropsychiatric disorders .
Q & A
Q. Basic
- X-ray crystallography : Determine absolute configuration using SHELXL for refinement. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) ensures precise stereochemical assignment .
- NMR spectroscopy : and NMR in CDCl₃ confirm regiochemistry (e.g., δ 1.4 ppm for tert-butyl, δ 4.8 ppm for methanesulfonyloxy) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+Na]⁺ at m/z 356.1325) .
What computational methods are suitable for studying the reaction mechanisms involving this carbamate derivative?
Q. Advanced
- DFT calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis sets to model transition states for sulfonation and carbamate coupling steps .
- Molecular dynamics (MD) : Simulate solvent effects (e.g., dichloromethane) on reaction kinetics using GROMACS .
- Docking studies : AutoDock Vina predicts interactions with biological targets (e.g., enzyme active sites) to rationalize reactivity .
How does the methanesulfonyloxy group influence the compound’s reactivity in nucleophilic substitution reactions?
Basic
The mesyl group acts as a leaving group, enabling:
- S2 reactions : Displacement with nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO) at 60–80°C .
- Kinetic studies : Monitor reaction progress via NMR by tracking methanesulfonate signal disappearance .
- Competing pathways : Steric hindrance from the tert-butyl group may favor elimination; suppress with bulky bases (e.g., DBU) .
What strategies resolve discrepancies in spectroscopic data from different synthesis batches?
Q. Advanced
- Multivariate analysis : Apply PCA (Principal Component Analysis) to NMR datasets to identify outlier batches caused by impurities .
- Isotopic labeling : Use -labeled methanesulfonyl chloride to trace unexpected byproducts via MS/MS .
- Cross-validation : Compare X-ray structures with DFT-optimized geometries to validate NMR assignments .
What are the key considerations for ensuring the compound’s stability during storage?
Q. Basic
- Storage conditions : Keep at –20°C under argon in amber vials to prevent hydrolysis/oxidation .
- Degradation monitoring : Use HPLC-DAD (UV detection at 254 nm) to track stability over time; t₁/₂ >6 months in anhydrous acetonitrile .
- Moisture control : Karl Fischer titration ensures solvent water content <50 ppm .
How can molecular docking predict the biological activity of this compound?
Q. Advanced
- Target selection : Prioritize enzymes with known carbamate interactions (e.g., serine hydrolases) .
- Docking protocols : Use Glide SP mode with OPLS4 force field to simulate binding poses; validate with MM-GBSA ΔG calculations .
- In vitro correlation : Compare docking scores (e.g., docking energy <–8 kcal/mol) with IC₅₀ values from enzyme inhibition assays .
What are the comparative advantages of tert-butyl carbamate as a protecting group?
Q. Basic
- Stability : Resists acidic/basic conditions (pH 2–12) but cleavable with TFA .
- Steric shielding : The tert-butyl group prevents undesired side reactions at the carbamate nitrogen .
- Versatility : Compatible with common coupling reagents (e.g., DCC, EDC) in peptide synthesis .
How can stereochemical outcomes of reactions at the chiral center be investigated?
Q. Advanced
- Chiral auxiliaries : Use (R)- or (S)-BINOL derivatives to enforce specific configurations during synthesis .
- VCD (Vibrational Circular Dichroism) : Assign absolute configuration via IR spectra compared to DFT-simulated spectra .
- Kinetic resolution : Monitor ee changes during reactions using chiral GC (e.g., β-cyclodextrin columns) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
